molecular formula C22H32N2O6 B3950041 [1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

Cat. No.: B3950041
M. Wt: 420.5 g/mol
InChI Key: HOLDGRARZKEOTG-UHFFFAOYSA-N
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Description

[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2H2O4/c1-2-24-19-8-6-17(7-9-19)16-21-14-10-18(11-15-21)20(23)22-12-4-3-5-13-22;3-1(4)2(5)6/h6-9,18H,2-5,10-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLDGRARZKEOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid typically involves multiple steps, starting with the preparation of the piperidine ring The ethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the piperidine ring via a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and the implementation of purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, [1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid is investigated for its potential interactions with biological macromolecules. Studies focus on its binding affinity to proteins and its potential as a ligand in biochemical assays.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers explore its use as a precursor for drug development, particularly in the design of new pharmaceuticals targeting neurological disorders due to its piperidine structure.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites, thereby influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Methoxyphenyl)piperidin-4-yl]-piperidin-1-ylmethanone: Similar structure with a methoxy group instead of an ethoxy group.

    [1-(4-Chlorophenyl)piperidin-4-yl]-piperidin-1-ylmethanone: Contains a chlorine atom in place of the ethoxy group.

    [1-(4-Methylphenyl)piperidin-4-yl]-piperidin-1-ylmethanone: Features a methyl group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in [1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Reactant of Route 2
[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

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